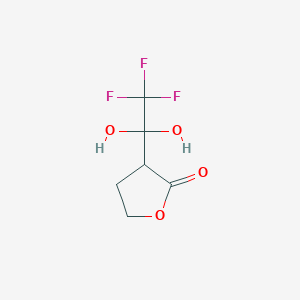

3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one” is a chemical compound with the molecular formula C6H7F3O4 . It has a molecular weight of 200.11 . The compound is stored at room temperature and is available in powder form .

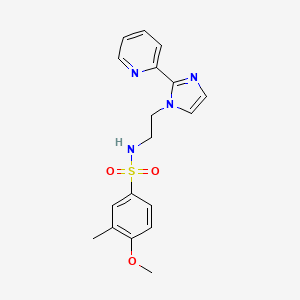

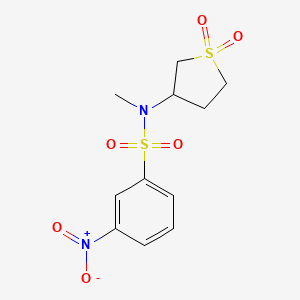

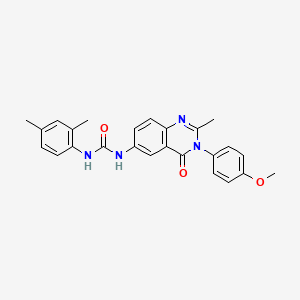

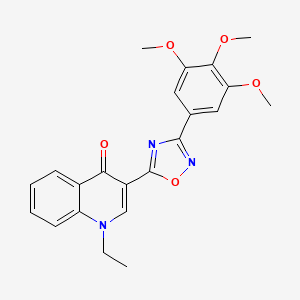

Molecular Structure Analysis

The InChI code for “3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one” is 1S/C6H7F3O4/c7-6(8,9)5(11,12)3-1-2-13-4(3)10/h3,11-12H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Silver-mediated Radical Aryltrifluoromethylthiolation

This process involves silver-mediated oxidative aryltrifluoromethylthiolation of activated alkenes to produce trifluoromethylthiole-containing oxindoles. The novel transformation suggests a practical method to generate F3CS(•) radicals, indicating potential applications in synthesizing compounds with specific functional groups for pharmaceuticals or materials science (F. Yin & Xi‐Sheng Wang, 2014).

Palladium-Catalyzed Trifluoromethylation

A palladium catalyst facilitates the addition of trifluoromethyl groups to a wide range of aryl substrates, highlighting a method that enhances the properties of organic molecules for use in pharmaceuticals and agrochemicals. This process underlines the importance of the trifluoromethyl group in modifying molecular properties for better efficacy and stability (E. Cho et al., 2010).

Shelf-stable Electrophilic Reagents for Trifluoromethylthiolation

The development of new, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents facilitates late-stage trifluoromethylthiolation. This advance is significant for drug molecule design, enabling the incorporation of trifluoromethylthio groups to improve chemical and metabolic stability, lipophilicity, and cell-membrane permeability of drug molecules (X. Shao et al., 2015).

Synthesis of Alpha-Trifluoromethylthio Carbonyl Compounds

This research area focuses on the synthesis of α-SCF3-substituted carbonyl compounds, emphasizing the importance of the trifluoromethylthio group in modulating lipophilicity, bioavailability, and metabolic stability of molecules in pharmaceuticals. Catalytic and stereoselective methods for creating these compounds are explored, indicating their potential in drug discovery (S. Rossi et al., 2018).

Electrophilic Hypervalent Trifluoromethylthio-Iodine(III) Reagent

This reagent is a versatile electrophilic agent for transferring a trifluoromethylthio group (-SCF3), showcasing a method for activating various nucleophiles. Such reagents are crucial in synthesizing molecules with specific functional groups, which can be pivotal in developing pharmaceuticals and agrochemicals (Xiao-Guang Yang et al., 2020).

Safety and Hazards

properties

IUPAC Name |

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)oxolan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O4/c7-6(8,9)5(11,12)3-1-2-13-4(3)10/h3,11-12H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUNIQLSVFYTIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1C(C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Isobutyrylamino)phenyl]-1-cyclohexanecarboxylic acid](/img/structure/B2838936.png)

![(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B2838939.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2838943.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2838946.png)

![N-[3-(5-phenyl-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2838952.png)

![(2-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2838954.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2838955.png)